molecular formula C12H10O2S B15490273 Phenyl(thiophen-2-yl)acetic acid CAS No. 6343-63-1

Phenyl(thiophen-2-yl)acetic acid

Cat. No.: B15490273
CAS No.: 6343-63-1
M. Wt: 218.27 g/mol
InChI Key: QIMHOHNDXHYFIP-UHFFFAOYSA-N
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Description

Phenyl(thiophen-2-yl)acetic acid is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing phenyl(thiophen-2-yl)acetic acid, and how do reaction conditions influence yield?

this compound can be synthesized via electrochemical carboxylation of diarylmethanol derivatives in dimethyl sulfoxide (DMSO) under controlled potentials, achieving moderate yields with high regioselectivity . Alternative methods include Friedel-Crafts acylation of thiophene with oxalyl chloride, followed by carbonyl reduction to introduce the acetic acid moiety. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical to minimizing byproducts like over-acylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H NMR (400 MHz in CDCl3_3), is essential for confirming structural integrity, with distinct peaks for the thiophene ring (δ 6.8–7.4 ppm) and the acetic acid moiety (δ 3.8–4.2 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, especially when synthesizing derivatives for biological studies .

Q. What safety precautions are required when handling this compound in the lab?

Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use in a fume hood due to potential respiratory irritation. In case of inhalation, move to fresh air and consult a poison center immediately. Store at 2–8°C in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can electrochemical synthesis of this compound be optimized to reduce carboxylation byproducts?

Optimize electrode materials (e.g., platinum vs. carbon) and electrolyte composition (e.g., tetrabutylammonium salts) to enhance electron transfer efficiency. Lowering the current density and extending reaction time can improve selectivity for the mono-carboxylated product. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in cytotoxicity or enzyme inhibition assays often arise from impurities or stereochemical variations. Use High-Resolution Mass Spectrometry (HRMS) and chiral HPLC to verify compound identity and enantiomeric purity. For example, cyclization reactions involving 2-oxo-2-(thiophen-2-yl)acetic acid may produce regioisomers requiring careful chromatographic separation .

Q. How does the thiophene ring influence the compound’s interactions in drug-receptor binding studies?

The sulfur atom in the thiophene ring enhances π-π stacking with aromatic residues in enzyme active sites, as seen in derivatives like ketotifen and cefalotin. Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis assays can map binding interactions. Compare analogs with phenyl or furan substitutions to isolate electronic effects .

Q. What advanced analytical methods are used to characterize degradation products under accelerated stability testing?

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in negative ion mode identifies oxidative degradation products (e.g., sulfoxide derivatives). Forced degradation under acidic (0.1 M HCl) and thermal (40°C) conditions reveals hydrolytic cleavage of the acetic acid moiety, requiring stabilization via lyophilization or inert atmosphere storage .

Q. How can structural modifications enhance the compound’s bioavailability for CNS-targeted therapies?

Introducing fluorinated groups at the phenyl ring (e.g., 2,2-difluoro analogs) improves blood-brain barrier permeability by increasing lipophilicity (logP). Prodrug strategies, such as esterification of the carboxylic acid group, enhance oral absorption. Validate via in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies in rodent models .

Q. Methodological Guidelines

  • Synthesis Optimization : Prioritize electrochemical methods for scalability, but validate purity via 1^1H NMR and HPLC .
  • Analytical Workflow : Combine NMR for structural confirmation, HRMS for molecular weight validation, and LC-MS/MS for degradation profiling .
  • Biological Assays : Use enantiomerically pure samples and include controls (e.g., thiophene-free analogs) to isolate pharmacological effects .

Properties

CAS No.

6343-63-1

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

2-phenyl-2-thiophen-2-ylacetic acid

InChI

InChI=1S/C12H10O2S/c13-12(14)11(10-7-4-8-15-10)9-5-2-1-3-6-9/h1-8,11H,(H,13,14)

InChI Key

QIMHOHNDXHYFIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CS2)C(=O)O

Origin of Product

United States

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